molecular formula C16H15Cl2N3O2S B10868440 N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10868440
M. Wt: 384.3 g/mol
InChI Key: BGBLFJFEWJHUJT-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-linked acetamide derivative characterized by:

  • Pyrimidine core: Features a 4-hydroxy, 6-methyl, and 5-allyl (prop-2-en-1-yl) substitution pattern, contributing to hydrogen-bonding capacity and steric bulk.
  • Sulfanyl-acetamide bridge: A thioether (-S-) linkage connecting the pyrimidine and acetamide moieties, influencing conformational flexibility and redox stability.

Properties

Molecular Formula

C16H15Cl2N3O2S

Molecular Weight

384.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15Cl2N3O2S/c1-3-4-11-9(2)19-16(21-15(11)23)24-8-14(22)20-10-5-6-12(17)13(18)7-10/h3,5-7H,1,4,8H2,2H3,(H,20,22)(H,19,21,23)

InChI Key

BGBLFJFEWJHUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the allyl and hydroxy groups, and subsequent attachment of the sulfanyl and acetyl groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the sulfanyl group can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimidine and Aromatic Moieties

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
Property Target Compound Analog ()
Pyrimidine Substitution 4-Hydroxy, 6-methyl, 5-allyl 4-Methyl, 6-oxo
Aromatic Substituents 3,4-Dichlorophenyl 2,3-Dichlorophenyl
Molecular Weight ~394.3 g/mol (calculated) 344.21 g/mol
Melting Point Not reported 230°C
  • The 3,4-dichlorophenyl vs. 2,3-dichlorophenyl configuration alters steric and electronic profiles, impacting binding interactions .
Other Acetamide Derivatives ()
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide: Replaces pyrimidine with naphthyl, increasing hydrophobicity.

Physicochemical and Spectroscopic Properties

  • NMR Signatures : The target compound’s 4-hydroxy and allyl groups would produce distinct peaks (e.g., ~12.5 ppm for hydroxy protons, 5–6 ppm for allyl protons), contrasting with the 6-oxo group’s downfield shift in ’s analog .
  • Elemental Analysis : ’s compound shows close agreement between calculated and observed C, N, and S values (e.g., C: 45.29% observed vs. 45.36% calculated), suggesting high purity standards applicable to the target compound .

Crystallographic and Structural Insights

  • SHELX Software Utility : Programs like SHELXL and SHELXS () are critical for refining crystal structures of such acetamides. The allyl group’s conformational flexibility in the target compound may pose challenges in crystallographic resolution compared to rigid analogs like those in .
  • Packing Interactions : Dichlorophenyl and pyrimidine motifs in analogs () often form halogen bonds and hydrogen-bonded dimers, which the target compound’s hydroxy and allyl groups could modulate .

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